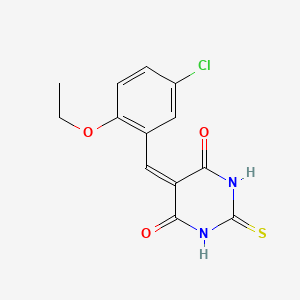
N,N-dicyclohexylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexylcyclobutanecarboxamide (DCCB) is a white crystalline powder that is widely used in scientific research. DCCB is a derivative of cyclobutanecarboxylic acid and is commonly used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N,N-dicyclohexylcyclobutanecarboxamide is not well understood. However, it is believed that N,N-dicyclohexylcyclobutanecarboxamide may act as a nucleophile in certain reactions, such as the reaction with acyl chlorides to form amides. N,N-dicyclohexylcyclobutanecarboxamide may also act as a chiral auxiliary in certain reactions, such as the reduction of ketones.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N,N-dicyclohexylcyclobutanecarboxamide. However, studies have shown that N,N-dicyclohexylcyclobutanecarboxamide is not toxic to cells and does not cause significant changes in cell viability or morphology. N,N-dicyclohexylcyclobutanecarboxamide has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dicyclohexylcyclobutanecarboxamide has several advantages for lab experiments, including its high purity, stability, and ease of handling. N,N-dicyclohexylcyclobutanecarboxamide is also relatively inexpensive and readily available. However, N,N-dicyclohexylcyclobutanecarboxamide has some limitations, including its low solubility in water and some organic solvents. N,N-dicyclohexylcyclobutanecarboxamide may also react with certain functional groups, such as carboxylic acids and alcohols.
Direcciones Futuras
There are several future directions for research on N,N-dicyclohexylcyclobutanecarboxamide. One area of research is the development of new synthesis methods for N,N-dicyclohexylcyclobutanecarboxamide that are more efficient and environmentally friendly. Another area of research is the application of N,N-dicyclohexylcyclobutanecarboxamide in the synthesis of new pharmaceuticals and materials. Additionally, research could be conducted to better understand the mechanism of action of N,N-dicyclohexylcyclobutanecarboxamide and its potential applications in various fields of science.
Métodos De Síntesis
N,N-dicyclohexylcyclobutanecarboxamide can be synthesized through a variety of methods, including the reaction of cyclobutanecarboxylic acid with cyclohexylamine in the presence of a dehydrating agent, such as thionyl chloride. The reaction produces N,N-dicyclohexylcyclobutanecarboxamide and hydrogen chloride gas. Other synthesis methods include the reaction of cyclobutanecarboxylic acid with cyclohexyl isocyanate or the reaction of cyclohexylamine with cyclobutanecarbonyl chloride.
Aplicaciones Científicas De Investigación
N,N-dicyclohexylcyclobutanecarboxamide is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. N,N-dicyclohexylcyclobutanecarboxamide has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and anti-viral agents. N,N-dicyclohexylcyclobutanecarboxamide has also been used in the synthesis of polymers, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
N,N-dicyclohexylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c19-17(14-8-7-9-14)18(15-10-3-1-4-11-15)16-12-5-2-6-13-16/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODFJYCQUCAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)


![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)


